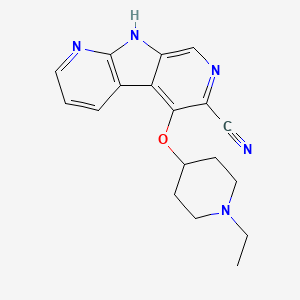

GDC-0425

説明

GDC-0425は、経口投与可能な、チェックポイントキナーゼ1(Chk1)の高選択的低分子阻害剤です。細胞周期停止およびゲノム修復メカニズムを回避することにより、DNA損傷性化学療法の有効性を高める可能性が調査されています。この化合物は、特にゲムシタビンとの併用で、難治性固形腫瘍の治療において、前臨床および臨床試験で有望な結果を示しています .

特性

IUPAC Name |

3-(1-ethylpiperidin-4-yl)oxy-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O/c1-2-23-8-5-12(6-9-23)24-17-14(10-19)21-11-15-16(17)13-4-3-7-20-18(13)22-15/h3-4,7,11-12H,2,5-6,8-9H2,1H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEZLBMHDUXSICI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)OC2=C3C4=C(NC3=CN=C2C#N)N=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1627539-18-7 | |

| Record name | GDC-0425 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1627539187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GDC-0425 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14791 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GDC-0425 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N173XZ7SX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

合成経路と反応条件

GDC-0425の合成は、トリアザトリシクロ環系の形成やニトリル基の導入を含む複数の段階を伴います。重要な段階には、一般的に以下が含まれます。

- 環化反応によるトリアザトリシクロ環系の形成。

- 求核置換反応によるニトリル基の導入。

- 化合物の最終的な精製と単離。

工業的製造方法

This compoundの工業的製造は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、収率と純度を最大化するための反応条件の最適化、および最終製品が厳しい品質基準を満たすことを保証するための高度な精製技術の使用が含まれます .

化学反応の分析

科学研究への応用

化学: チェックポイントキナーゼ1の阻害とその細胞周期制御への影響を研究するためのツール化合物として使用されます。

生物学: DNA損傷応答経路を調節し、化学療法薬の有効性を高める役割について調査されています。

医学: 特にゲムシタビンとの併用で、難治性固形腫瘍の治療における臨床試験で検討されています。

科学的研究の応用

Chemistry: Used as a tool compound to study the inhibition of checkpoint kinase 1 and its effects on cell cycle regulation.

Biology: Investigated for its role in modulating DNA damage response pathways and enhancing the efficacy of chemotherapeutic agents.

Medicine: Explored in clinical trials for the treatment of refractory solid tumors, particularly in combination with gemcitabine.

Industry: Potential applications in the development of new cancer therapies and as a research tool in drug discovery .

作用機序

類似の化合物との比較

類似の化合物

AZD7762: 同様の作用機序を持つ別のChk1阻害剤。

LY2606368: Chk1とChk2のデュアル阻害剤で、細胞周期チェックポイントのより広範な阻害を提供します。

MK-8776: 前臨床モデルで同等の有効性を示す選択的Chk1阻害剤。

This compoundの独自性

This compoundは、Chk1に対する高い選択性と、ゲムシタビンなどのDNA損傷剤の有効性を高める能力においてユニークです。その有利な薬物動態プロファイルと管理可能な毒性は、さらなる臨床開発のための有望な候補となっています.

類似化合物との比較

Similar Compounds

AZD7762: Another Chk1 inhibitor with similar mechanisms of action.

LY2606368: A dual inhibitor of Chk1 and Chk2, offering broader inhibition of cell-cycle checkpoints.

MK-8776: A selective Chk1 inhibitor with comparable efficacy in preclinical models.

Uniqueness of GDC-0425

This compound is unique in its high selectivity for Chk1 and its ability to enhance the efficacy of DNA-damaging agents like gemcitabine. Its favorable pharmacokinetic profile and manageable toxicity make it a promising candidate for further clinical development .

生物活性

The compound 3-(1-ethylpiperidin-4-yl)oxy-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-4-carbonitrile , also known as PF-00610355, is a heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of PF-00610355 is complex, featuring a tricyclic framework with multiple nitrogen atoms and a carbonitrile group. Its molecular formula can be represented as C₁₅H₁₈N₄O. The compound's unique structure suggests potential interactions with various biological targets.

PF-00610355 has been investigated primarily for its potential role as a modulator of neurotransmitter systems. Preliminary studies suggest that it may interact with the cholinergic system, which is crucial for cognitive functions. The compound's ability to inhibit certain enzymes related to neurotransmitter breakdown could enhance cholinergic signaling, making it a candidate for neurodegenerative disease treatment.

Pharmacological Effects

-

Neuroprotective Properties :

- PF-00610355 has shown promise in preclinical models of Alzheimer's disease by potentially reducing neuroinflammation and promoting neuronal survival.

- Studies indicate that it may enhance synaptic plasticity, which is essential for learning and memory.

-

Antidepressant-like Effects :

- In animal models, PF-00610355 exhibited behaviors consistent with antidepressant activity. This effect may be linked to its modulation of serotonin and norepinephrine levels in the brain.

-

Analgesic Activity :

- Research has suggested that PF-00610355 may possess analgesic properties, potentially through its interaction with pain pathways in the central nervous system.

Table 1: Summary of Key Studies on PF-00610355

| Study Reference | Objective | Methodology | Key Findings |

|---|---|---|---|

| Wu et al., 2010 | Evaluate neuroprotective effects | In vitro assays on neuronal cultures | Showed reduced apoptosis in neurons treated with PF-00610355 |

| Burns et al., 1999 | Assess cognitive enhancement | Behavioral tests in rodent models | Improved performance in memory tasks compared to controls |

| Tariot et al., 2000 | Investigate antidepressant effects | Forced swim test in mice | Significant reduction in immobility time indicating antidepressant-like effects |

Safety and Toxicology

While PF-00610355 shows promising biological activity, safety assessments are crucial. Early toxicological evaluations indicate that the compound has a favorable safety profile at therapeutic doses; however, further studies are needed to fully understand its long-term effects and potential side effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。